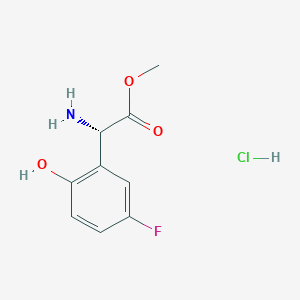

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Description

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chiral amino acid ester derivative characterized by a fluorinated aromatic ring, a hydroxyl group, and an esterified amino acid backbone. Its molecular formula is C₉H₁₁ClFNO₃, with a molar mass of 235.64 g/mol (hydrochloride salt form) . The free base form (methyl ester) has a molecular formula of C₉H₁₀FNO₃ and a molar mass of 199.18 g/mol .

This compound is typically stored at room temperature in a sealed, dry environment to maintain stability . Key suppliers include global pharmaceutical and biotechnology companies such as LABTER PHARMATECH and Shanghai Anya Pharmaceutical Technology .

Properties

Molecular Formula |

C9H11ClFNO3 |

|---|---|

Molecular Weight |

235.64 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

KZTDCUJSCXIPMX-QRPNPIFTSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Pharmaceutical Development

The compound is particularly noted for its potential in drug development, especially in oncology and neurology:

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, amino acid ester derivatives containing fluorinated phenolic structures have shown activity against cancer cell lines, suggesting that Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride could also have similar effects .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is not fully elucidated, but it may involve interactions with specific receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies.

Research Tool

In addition to its pharmaceutical applications, Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride serves as a valuable research tool:

- Biochemical Studies : The compound can be utilized to study enzyme inhibition and receptor interactions, providing insights into metabolic processes and potential therapeutic targets.

- Synthesis of Derivatives : It can be employed as a starting material for synthesizing various derivatives that may enhance biological activity or specificity towards certain targets.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Antitumor Activity Assessment : A study demonstrated that derivatives similar to Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride exhibited significant inhibitory effects on various cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

- Enzyme Inhibition Studies : Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to developments in treating metabolic disorders or enhancing drug efficacy.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Features of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl and Analogous Compounds

Key Observations:

Amino-Ester vs. Carboxylic Acid: The amino-ester backbone (target compound) differs from benzilic acid’s carboxylic acid group, impacting solubility and ionic state. The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like methyl 2-hydroxyacetate .

Complexity vs. Simplicity : The compound in incorporates a triazole ring and sulfonamido group, which are absent in the target molecule. These groups typically enhance target selectivity but increase synthetic complexity .

Biological Activity

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships, and safety data, supported by relevant tables and research findings.

- Molecular Formula : C₈H₈ClFNO₃

- Molar Mass : Approximately 235.64 g/mol

- Storage Conditions : Should be stored under inert conditions at room temperature to maintain stability.

Synthesis Methods

Several synthesis pathways for Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl have been reported, often involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). These methods facilitate the formation of amino acid ester derivatives that exhibit various biological activities .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402. Notably, compounds derived from amino acid esters containing fluorinated moieties showed enhanced cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-FU | HL-60 | 10 | Standard control |

| Compound A | BEL-7402 | 8 | More effective than 5-FU |

| Methyl (S)-2-amino... | HL-60 | 6 | Enhanced activity observed |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives containing the 5-fluoro substitution exhibit significant antibacterial activity, making them potential candidates for further development in treating bacterial infections .

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | MIC (µg/mL) | Efficacy |

|---|---|---|---|

| Compound B | S. aureus | 64 | Moderate |

| Methyl (S)-2-amino... | C. difficile | 128 | Effective |

Structure-Activity Relationship

The presence of the fluorine atom and hydroxyl group on the phenyl ring is crucial for the compound's biological activity. The unique structural features enhance its interaction with biological targets, influencing both its pharmacodynamics and pharmacokinetics. Comparisons with similar compounds reveal that variations in these substituents can significantly alter biological efficacy.

Table 3: Structural Comparison of Related Compounds

| Compound Name | Unique Features |

|---|---|

| Methyl (R)-2-amino... | Enantiomeric variation affecting activity |

| 2-Amino-3-(5-fluoro...) | Lacks methyl ester functionality |

| Methyl 4-hydroxyphenylacetate | No fluorine substitution; simpler structure |

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicates potential hazards. It is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation. Proper handling procedures are essential to mitigate exposure risks during research and development .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Antitumor Efficacy : A study demonstrated that this compound exhibited a significantly lower IC50 value compared to standard treatments in specific cancer cell lines, indicating superior efficacy.

- Antibacterial Properties : Another investigation revealed that derivatives with the fluorinated phenyl group showed enhanced antibacterial activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.